Deleobuvir sodium is a small molecule drug primarily developed for the treatment of hepatitis C virus infections. It functions as a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase, a critical enzyme necessary for viral replication. The compound was initially developed by C.H. Boehringer Sohn AG & Co. KG and has been studied extensively in clinical trials for its efficacy and safety in combination with other antiviral agents, such as faldaprevir and ribavirin .
Deleobuvir sodium is classified as an antiviral agent and specifically targets the hepatitis C virus. It is categorized under the class of direct-acting antiviral agents, which work by inhibiting specific steps in the viral life cycle, thereby preventing the virus from replicating and spreading within the host .
The synthesis of deleobuvir sodium involves multiple steps, beginning with the preparation of key intermediates, including indole and benzimidazole derivatives. The process typically includes:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity .
The molecular formula of deleobuvir sodium is with a molecular weight of approximately 607.5 g/mol. Its structure features a complex arrangement that includes multiple rings and functional groups essential for its biological activity.
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+]
This structural complexity contributes to its specificity as an inhibitor of the hepatitis C virus polymerase .
Deleobuvir sodium undergoes several significant chemical reactions during metabolism:
These metabolic pathways are crucial for understanding the pharmacokinetics of deleobuvir sodium, including its absorption, distribution, metabolism, and excretion .
Deleobuvir sodium exerts its antiviral effects by specifically inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. By binding to this enzyme, deleobuvir prevents the replication of viral RNA, thereby halting the proliferation of the virus within infected cells. This mechanism is critical in reducing viral load in patients undergoing treatment for hepatitis C .
These properties are essential for formulating effective pharmaceutical preparations .
Deleobuvir sodium has been primarily studied for its application in treating hepatitis C virus infections. Clinical trials have demonstrated its efficacy when used in combination with other antiviral agents like faldaprevir and ribavirin, both in interferon-free regimens and those that include interferon. Research continues into optimizing dosing regimens and evaluating its safety profile across diverse patient populations .
Deleobuvir (development codes BI 207127/BI 207127 sodium) emerged as a novel non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase during the early 2010s. Developed by Boehringer Ingelheim, it represented a strategic effort to overcome limitations of interferon-based therapies. Its chemical structure, (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol-6-yl)prop-2-enoic acid (sodium salt form CAS 1370023-80-5), features a complex molecular architecture (C₃₄H₃₂BrN₆O₃Na) optimized for potent binding to the NS5B palm domain [1] [5] [9]. This binding allosterically disrupted viral RNA replication, exhibiting specificity for HCV genotype 1 (GT1) [1] [2].
Table 1: Key Chemical and Developmental Attributes of Deleobuvir Sodium
Property | Detail |
---|---|
CAS Number (Free Acid) | 863884-77-9 |
CAS Number (Sodium Salt) | 1370023-80-5 |
Molecular Formula | C₃₄H₃₂BrN₆O₃Na |
Molecular Weight | 675.56 g/mol |
Mechanism of Action | Non-nucleoside NS5B RNA polymerase inhibitor |
Developer | Boehringer Ingelheim |
Highest Development Phase | Phase III (Discontinued) |
Primary Target | HCV Genotype 1 (GT1) |
Preclinical profiling demonstrated dose-dependent antiviral activity. Phase Ib clinical trials (2013) confirmed this in humans: a 5-day monotherapy study (100–1200 mg every 8 hours) in chronic HCV GT1 patients yielded median HCV RNA reductions up to 3.8 log₁₀ in non-cirrhotic patients and ~3.0 log₁₀ in cirrhotic patients. Pharmacokinetics revealed supraproportional plasma exposure at doses ≥400 mg and approximately 2-fold higher exposure in cirrhotic patients [2] [5]. Resistance profiling identified NS5B P495 substitutions (notably P495L), conferring 120-310-fold decreased sensitivity in vitro; however, these variants did not persist post-treatment without selective pressure [2].
Deleobuvir sodium was pivotal in pioneering interferon-free (IFN-free) HCV regimens, primarily combined with the NS3/4A protease inhibitor faldaprevir and ribavirin (RBV). This strategy aimed to improve tolerability and efficacy over interferon-based therapies. The SOUND clinical trial program rigorously evaluated these combinations:
Table 2: Efficacy Outcomes from Key Clinical Trials of Deleobuvir-Based Regimens
Trial (Phase) | Population | Regimen | Key Efficacy Outcome |
---|---|---|---|
SOUND-C2 (IIb) | HCV GT1b | Deleobuvir + Faldaprevir + RBV | >70% SVR12 |
SOUND-C2 (IIb) | HCV GT1a | Deleobuvir + Faldaprevir ± RBV | <50% SVR12 (Dual therapy without RBV worst) |
SOUND-C3 (IIb) | HCV GT1b | Deleobuvir + Faldaprevir + RBV (16wks) | 95% SVR12 |
SOUND-C3 (IIb) | HCV GT1a (IL28B non-CC) | Deleobuvir + Faldaprevir + RBV | 8-19% SVR12; 50-68% breakthrough |
The stark efficacy dichotomy between GT1b and GT1a was attributed to:
Despite promising GT1b results, Boehringer Ingelheim discontinued global development of deleobuvir sodium in December 2013. Phase III data indicated insufficient efficacy breadth across HCV genotypes/subtypes compared to emerging pan-genotypic competitors [3] [5] [6]. Nevertheless, its role was transformative: deleobuvir-based regimens provided critical proof-of-concept for RBV-containing, IFN-free DAA combinations, accelerating the development of subsequent HCV therapies targeting diverse patient populations [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7